N-(1,1-dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide
Description
N-(1,1-Dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide is a structurally complex organic compound featuring a dioxidotetrahydrothiophene (tetrahydrothiophene-1,1-dioxide) ring linked to a phenoxyacetamide moiety. Its molecular formula is C₁₅H₁₇N₂O₄S, with a molecular weight of 319.37 g/mol . The compound’s uniqueness arises from the synergistic combination of its functional groups:
- Phenoxyacetamide: A flexible linker with an aromatic phenoxy group, which may contribute to π-π stacking interactions and bioactivity.
This compound has been explored for its applications in medicinal chemistry, particularly as a precursor or bioactive agent due to its structural versatility.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(8-17-11-4-2-1-3-5-11)13-10-6-7-18(15,16)9-10/h1-5,10H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNTDHKSXQTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(1,1-Dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through a multi-step reaction involving the introduction of the thienyl moiety and the phenoxyacetamide structure. The synthesis typically follows a pathway that utilizes various reagents and conditions tailored to optimize yield and purity.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the following areas:
- Anticancer Activity : Recent studies have shown that derivatives of phenoxyacetamide compounds, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a related study found that certain phenoxy derivatives had an average IC50 value of approximately 13 μM against multiple cancer types, indicating potent anticancer properties .
- Anti-inflammatory Effects : Compounds similar to this compound have been evaluated for their anti-inflammatory potential. Research indicates that these derivatives can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators .
- Analgesic Properties : The analgesic activity of phenoxy derivatives has been documented in various studies. These compounds have shown efficacy in reducing pain responses in animal models, suggesting their potential use in pain management therapies .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of key regulatory proteins involved in cell cycle progression.
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of specific enzymes such as COX-2, which plays a critical role in inflammation and pain pathways. By inhibiting COX-2 activity, the compound may exert both anti-inflammatory and analgesic effects.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
- Anti-inflammatory Response in Animal Models : Animal studies showed that administration of this compound led to a marked reduction in edema and inflammatory cytokine levels following induced inflammation.
- Analgesic Efficacy : In pain models, the compound exhibited significant analgesic effects comparable to standard analgesics like ibuprofen. This was evidenced by reduced pain scores in behavioral assays.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their differentiating properties:
Structural and Functional Differentiation
Bioactivity: The phenoxyacetamide core in the target compound is shared with MAO inhibitors like compound 12 (2-(4-methoxyphenoxy)acetamide), which exhibits MAO-A selectivity (IC₅₀ = 0.018 μM) .
Physicochemical Properties: The dioxidotetrahydrothiophene moiety increases polarity and water solubility compared to non-sulfonated analogs.
Synthetic Yields: While yields for the target compound are unspecified, related phenoxyacetamides (e.g., Entry 3) are synthesized in 87–88% yields via nucleophilic reactions .
Unique Advantages of the Target Compound
- Tunability: Substituents on the phenoxy ring (e.g., methoxy, fluoro) can be modified to optimize bioactivity, as demonstrated in MAO inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
